1-Fluoronaphthalene

Photoionization spectroscopy Analytical chemistry Environmental monitoring

1-Fluoronaphthalene (CAS 321-38-0) is a monofluorinated polycyclic aromatic hydrocarbon with molecular formula C₁₀H₇F and molecular weight 146.16 g/mol. It is a clear, colorless to pale yellow liquid at ambient temperature with a melting point of -13°C, boiling point of 215°C, density of 1.1322 g/mL at 20°C, and refractive index of approximately 1.593.

Molecular Formula C10H7F
Molecular Weight 146.16 g/mol
CAS No. 321-38-0
Cat. No. B124137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoronaphthalene
CAS321-38-0
SynonymsNSC 4690;  α-Fluoronaphthalene;  Duloxetine USP Impurity G; 
Molecular FormulaC10H7F
Molecular Weight146.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2F
InChIInChI=1S/C10H7F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
InChIKeyCWLKTJOTWITYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility3.53e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoronaphthalene (CAS 321-38-0): Core Specifications and Procurement Baseline


1-Fluoronaphthalene (CAS 321-38-0) is a monofluorinated polycyclic aromatic hydrocarbon with molecular formula C₁₀H₇F and molecular weight 146.16 g/mol [1]. It is a clear, colorless to pale yellow liquid at ambient temperature with a melting point of -13°C, boiling point of 215°C, density of 1.1322 g/mL at 20°C, and refractive index of approximately 1.593 . As an α-fluoronaphthalene positional isomer, it is distinguished from β-fluoronaphthalene (2-fluoronaphthalene) by the substitution of fluorine at the 1-position of the naphthalene ring system, which imparts distinct electronic, spectroscopic, and reactivity profiles relative to its isomer [2].

Why 1-Fluoronaphthalene Cannot Be Replaced with 2-Fluoronaphthalene or Non-Fluorinated Naphthalene


Positional isomerism in monofluoronaphthalenes produces non-interchangeable compounds due to fundamental differences in electronic structure, regioselective reactivity, and spectroscopic signatures. 1-Fluoronaphthalene and 2-fluoronaphthalene exhibit distinct adiabatic ionization energies (66,194 ± 5 cm⁻¹ vs. 66,771 ± 5 cm⁻¹, respectively) and distinct cation vibrational modes, reflecting altered electron density distributions that directly impact intermolecular interactions and chemical behavior [1]. In synthetic applications, 1-fluoronaphthalene undergoes regioselective lithiation exclusively at the 2-position, enabling predictable functionalization; 2-fluoronaphthalene yields regioisomeric mixtures upon metalation, introducing purification burdens and yield losses . For material science applications requiring specific electronic properties, the fluorination position critically modulates HOMO-LUMO gaps and intermolecular packing, making isomer substitution without performance validation scientifically unsound [2].

1-Fluoronaphthalene: Quantitative Differentiation Evidence Versus Comparators


Adiabatic Ionization Energy Difference: 1-Fluoronaphthalene vs. 2-Fluoronaphthalene

Resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy establishes a quantifiable ionization energy difference between the two monofluoronaphthalene isomers. The adiabatic ionization energy of 1-fluoronaphthalene is 66,194 ± 5 cm⁻¹, which is 577 cm⁻¹ lower than that of 2-fluoronaphthalene at 66,771 ± 5 cm⁻¹ [1]. This 0.87% difference, while modest in absolute magnitude, is analytically resolvable and reflects distinct electronic ground-state stabilization arising from fluorine substitution at the α-position versus the β-position [1]. Distinct cation vibrational modes further differentiate the isomers: 1-fluoronaphthalene exhibits characteristic in-plane ring deformation frequencies at 437, 517, 703, and 779 cm⁻¹, whereas 2-fluoronaphthalene displays a different vibrational pattern including 286, 455, 494, 764, and 1031 cm⁻¹ [1].

Photoionization spectroscopy Analytical chemistry Environmental monitoring

Regioselective Lithiation: 1-Fluoronaphthalene Enables Single-Position Functionalization While 2-Fluoronaphthalene Produces Mixtures

1-Fluoronaphthalene undergoes lithiation and subsequent borylation exclusively at the 2-position, enabling predictable synthesis of 2-substituted-1-fluoronaphthalene derivatives without positional ambiguity . In direct contrast, literature reports indicate that 2-fluoronaphthalene, upon metalation and electrophilic trapping, inevitably gives rise to regioisomeric mixtures in varying proportions [1]. This fundamental difference in regioselectivity stems from the ortho-directing effect of the fluorine substituent at the 1-position, which stabilizes the 2-lithio intermediate through inductive electron withdrawal and potential fluorine-lithium coordination, whereas the 2-fluoro isomer lacks a comparably directing substitution pattern .

Synthetic methodology Organolithium chemistry Pharmaceutical intermediate synthesis

EUV Photoresist Electron Flow Control: 1-Fluoronaphthalene Radical Anion Stability Versus Octafluoronaphthalene and Naphthalene

In a comparative radiation chemistry study examining fluoronaphthalene derivatives as absorption enhancement components for chemically amplified extreme ultraviolet (EUV) resists, 1-fluoronaphthalene demonstrated a critical differential property: the dissociation of 1-fluoronaphthalene radical anions was found to be negligibly slow [1]. This behavior was contrasted with octafluoronaphthalene and non-fluorinated naphthalene in the same study. Specifically, the recombination of octafluoronaphthalene radical anions with protons was significantly delayed compared with that of naphthalene radical anions, whereas 1-fluoronaphthalene exhibited a distinct intermediate behavior profile that suppressed dissociative electron attachment [1]. The study concluded that the molecular structure of 1-fluoronaphthalene is suitable for controlling electron flow in acid generation processes within chemically amplified EUV resists [1].

EUV lithography Photoresist materials Radiation chemistry

Safety and Regulatory Classification: 1-Fluoronaphthalene Exhibits Carcinogenicity and Reproductive Toxicity Classifications Absent from 2-Fluoronaphthalene

Safety data sheets and hazard classifications reveal a substantial differential in regulatory hazard profiles between 1-fluoronaphthalene and 2-fluoronaphthalene. 1-Fluoronaphthalene carries hazard statements including H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . AccuStandard documentation additionally classifies 1-fluoronaphthalene as a suspected cancer hazard (Carcinogenicity, category 2) and notes possible risk of harm to the unborn child . In contrast, 2-fluoronaphthalene is primarily classified for flammability and irritancy concerns only, without the carcinogenicity or reproductive toxicity classifications assigned to the 1-isomer . The vapor pressure of 1-fluoronaphthalene is also documented, with a flash point of 65°C (149°F), classifying it as a combustible liquid requiring specific storage and handling protocols .

Occupational safety Regulatory compliance Hazard assessment

Cross-Coupling Reactivity: 1-Fluoronaphthalene as Substrate in Nickel-Catalyzed Suzuki-Miyaura Reactions with TiF₄/ZrF₄ Cocatalysis

1-Fluoronaphthalene is explicitly demonstrated as a viable substrate in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions employing metal fluoride cocatalysts such as ZrF₄ and TiF₄ [1]. This protocol enables the cross-coupling of aryl fluorides bearing fused aromatic rings, including fluoronaphthalenes and fluoroquinolines, with aryl boronic esters [1]. The significance of this finding is contextualized by the well-established challenge of C-F bond activation: the C-F bond is among the strongest single bonds in organic chemistry (bond dissociation energy ~126 kcal/mol for Ph-F), and aryl fluorides are generally considered inert toward many cross-coupling conditions that readily activate aryl chlorides, bromides, or iodides [2]. The specific cocatalyst system circumvents this inertness for 1-fluoronaphthalene-class substrates, providing a synthetic pathway unavailable with non-fluorinated or non-activated analogs [1].

Cross-coupling catalysis C-F bond activation Organometallic synthesis

1-Fluoronaphthalene: Evidence-Backed Application Scenarios Where Isomer Selection Is Critical


Synthesis of 2-Aryl-1-fluoronaphthalene Derivatives via Regioselective Lithiation-Borylation-Suzuki Sequences

1-Fluoronaphthalene is the preferred starting material for synthesizing 2-aryl-1-fluoronaphthalenes via a three-step sequence: lithiation at the 2-position, borylation to yield the corresponding boronic ester, and subsequent Suzuki-Miyaura cross-coupling with aryl halides . This approach leverages the predictable 2-position regioselectivity documented for 1-fluoronaphthalene lithiation, which enables the preparation of ortho-substituted naphthaleneboronic esters without isomeric contamination. The resulting 2-aryl-1-fluoronaphthalenes serve as intermediates for benzophenanthridine derivative synthesis via anionic cyclization . This application scenario is specifically enabled by the α-fluorine substitution pattern; attempts using 2-fluoronaphthalene would produce regioisomeric mixtures requiring costly chromatographic separation .

Environmental Monitoring and Forensic Analysis via Photoionization-Based Detection

The 577 cm⁻¹ adiabatic ionization energy difference between 1-fluoronaphthalene (66,194 ± 5 cm⁻¹) and 2-fluoronaphthalene (66,771 ± 5 cm⁻¹) enables unambiguous isomer discrimination using resonant two-photon ionization mass spectrometry or related photoionization analytical techniques . This differential detection capability is essential for environmental fate studies of monofluorinated polycyclic aromatic hydrocarbons (F-PAHs), which are emerging contaminants of concern in combustion emissions and industrial effluents . The distinct cation vibrational signatures (characteristic ring deformation modes at 437, 517, 703, and 779 cm⁻¹ for the 1-isomer) provide additional spectroscopic handles for confirming isomer identity in complex environmental matrices without requiring chromatographic separation .

EUV Photoresist Formulation Requiring Controlled Electron Attachment Suppression

In chemically amplified extreme ultraviolet (EUV) photoresist development, 1-fluoronaphthalene offers a specific electron-flow control profile where radical anion dissociation is negligibly slow, distinguishing it from both non-fluorinated naphthalene (baseline electron attachment behavior) and octafluoronaphthalene (significantly delayed proton recombination kinetics) . This intermediate fluorination level provides formulation scientists with a tool to enhance EUV absorption coefficients while mitigating the dissociative electron attachment problems associated with highly fluorinated polymers . The molecular structure of 1-fluoronaphthalene was explicitly identified as suitable for controlling electron flow in acid generation processes, making it a candidate for molecular design of next-generation EUV resists where precise electron management is critical for pattern fidelity at sub-10 nm nodes .

Reference Standard for Duloxetine Hydrochloride Impurity Profiling

1-Fluoronaphthalene is a documented impurity (EP Impurity G) in the synthesis of duloxetine hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor . The compound serves as a key starting material in duloxetine API manufacturing and must be quantified as a potential residual impurity in final drug substance . For pharmaceutical quality control laboratories, procurement of high-purity 1-fluoronaphthalene reference standard (typically ≥98% purity by GC or HPLC) is required for analytical method validation, system suitability testing, and batch release testing . Substitution with 2-fluoronaphthalene is analytically invalid for this application due to distinct retention time, mass spectral fragmentation, and spectroscopic properties that would compromise accurate impurity quantification [4].

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